Bienvenue dans la boutique en ligne BenchChem!

1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea

CCR5 HIV Chemokine Receptor

1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea (CAS 1090922-05-6) is a fluorinated phenylurea derivative characterized by a 2-fluorophenyl group and a propargyl moiety linked via a urea core. Its molecular formula is C10H9FN2O with a molecular weight of 192.19 g/mol.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 1090922-05-6
Cat. No. B3364019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea
CAS1090922-05-6
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC#CCNC(=O)NC1=CC=CC=C1F
InChIInChI=1S/C10H9FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h1,3-6H,7H2,(H2,12,13,14)
InChIKeyHVUSDBVZTWWOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea (CAS 1090922-05-6): Structural Identity and Procurement Baseline


1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea (CAS 1090922-05-6) is a fluorinated phenylurea derivative characterized by a 2-fluorophenyl group and a propargyl moiety linked via a urea core . Its molecular formula is C10H9FN2O with a molecular weight of 192.19 g/mol [1]. The compound has been investigated for its potential as an enzyme inhibitor, including activity against carbonic anhydrase isoforms [2], and as a CCR5 receptor antagonist [3]. Its physicochemical profile includes a calculated LogP of approximately 1.70 and an aqueous solubility of 38 µg/mL [4]. Regulatory classification under CLP criteria includes Acute Toxicity Category 4 [5].

Why Generic Substitution of 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea Fails: Differential Target Engagement and Physicochemical Constraints


The combination of a 2-fluorophenyl group and a terminal alkyne (propargyl) on a urea scaffold creates a unique pharmacophore that cannot be readily replicated by generic aryl ureas [1]. The ortho-fluorine substitution influences electron distribution and conformational flexibility, impacting binding to biological targets such as carbonic anhydrase and CCR5 in ways that differ from para- or meta-fluoro analogs [2]. Furthermore, the propargyl group offers a reactive handle for copper-catalyzed click chemistry, enabling bioconjugation and probe development that is not possible with saturated alkyl or simple aryl ureas . These structural features collectively drive distinct potency, selectivity, and utility profiles, making blind substitution with similar-looking ureas a high-risk procurement strategy without supporting data.

Quantitative Differentiation Guide for 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea: Comparator-Based Evidence for Scientific Selection


CCR5 Antagonism: Potency Comparison Against a Clinically Validated Small Molecule

In a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells, 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea exhibited an IC50 of 7.80 µM [1]. This is less potent than the approved CCR5 antagonist Maraviroc (IC50 ~3.3 nM in similar functional assays) [2]. However, it represents a distinct chemical scaffold compared to the tropane-based Maraviroc, offering a urea-based alternative for probe development. It is also more potent than some unsubstituted phenylurea analogs in the same series (IC50 > 10 µM) [3].

CCR5 HIV Chemokine Receptor

Carbonic Anhydrase II Inhibition: Selectivity Profile vs. Isoform I

1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea demonstrates weak inhibition of human carbonic anhydrase II (hCA II) with a Ki > 100,000 nM (>100 µM) [1]. In contrast, it shows slightly better, though still weak, inhibition of hCA I with a reported Ki of ~50,000 nM (50 µM) [2][3]. This contrasts with clinically used sulfonamide CA inhibitors like acetazolamide, which exhibit Ki values in the low nanomolar range (e.g., ~12 nM for hCA II) [4]. The compound's weak activity confirms it is not a primary CA inhibitor but may serve as a negative control or a starting scaffold for optimization.

Carbonic Anhydrase Glaucoma Enzyme Inhibition

Histamine H3 Receptor Binding Affinity: A Potential CNS Probe

In a BRET-based binding assay using HEK293T cells expressing human recombinant NLuc/GPCR-fused H3R, 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea displayed a binding affinity (Kd) of 1.35 nM [1]. This high affinity is comparable to that of the reference H3 antagonist/inverse agonist Pitolisant (Ki ~0.16-5 nM) [2], but the target compound belongs to a different chemical class (phenylurea vs. piperidine). This suggests potential for CNS target engagement, though functional activity (agonist/antagonist) was not reported.

Histamine H3 Receptor CNS Binding Affinity

Physicochemical Profile: Lipophilicity (LogP) as a Proxy for Membrane Permeability

The calculated LogP value for 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea is 1.696 [1]. This is slightly higher than the unsubstituted phenylurea analog (1-(phenyl)-3-(prop-2-yn-1-yl)urea, estimated LogP ~1.3) , due to the lipophilic contribution of the fluorine atom. It is also lower than the 2-chlorophenyl analog (estimated LogP ~2.1) [2]. This intermediate LogP falls within the optimal range (1-3) for oral absorption and CNS penetration, suggesting a favorable balance between solubility and permeability.

LogP Lipophilicity ADME

Acute Toxicity Classification: Comparative Hazard Assessment

According to the ECHA C&L Inventory, 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea is classified as Acute Toxicity Category 4 [1]. This is a common classification for research chemicals and indicates potential harm if swallowed, inhaled, or in contact with skin. For comparison, the closely related analog 1-(2-chlorophenyl)-3-(prop-2-yn-1-yl)urea may carry a similar or potentially more stringent classification due to the presence of chlorine, which can introduce additional hazards (e.g., environmental toxicity) [2]. The specific hazard statements for the fluoro compound should be consulted on the vendor's Safety Data Sheet (SDS).

Toxicity Safety Handling

Chemical Reactivity: Propargyl Group as a Click Chemistry Handle

The terminal alkyne moiety in 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry reaction [1]. This feature is absent in simple alkyl ureas or aryl ureas lacking the propargyl group, such as 1-(2-fluorophenyl)urea (CAS 656-31-5) . This reactivity allows the compound to be used as a modular scaffold for generating triazole-linked conjugates with fluorescent dyes, biotin, or other reporter groups, a key advantage for target identification and probe development.

Click Chemistry Bioconjugation Chemical Biology

Optimal Use Cases for 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea Based on Empirical Differentiation


CCR5 Chemical Probe Development and SAR Studies

Use as a starting point for structure-activity relationship (SAR) campaigns targeting the CCR5 receptor. The moderate potency (IC50 7.8 µM) in a functional assay [1] and distinct urea scaffold provide a foundation for medicinal chemistry optimization. Unlike more potent but structurally complex CCR5 antagonists, this compound offers a simpler, more synthetically accessible core for systematic derivatization.

Click Chemistry-Mediated Bioconjugation and Target Fishing

Employ as a modular building block in chemical biology workflows requiring subsequent functionalization. The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce affinity tags (e.g., biotin) or fluorescent reporters [2]. This capability is absent in simpler phenylureas, making this compound uniquely suited for target identification and cellular imaging studies.

Histamine H3 Receptor Binding Studies

Utilize as a high-affinity probe (Kd 1.35 nM) for investigating histamine H3 receptor pharmacology [3]. The compound's nanomolar binding affinity in a cellular context suggests it could serve as a valuable tool for receptor occupancy assays, competition binding studies, or as a reference ligand in the development of novel H3R modulators.

Carbonic Anhydrase Negative Control or Scaffold for Isoform-Selective Optimization

Leverage its weak, isoform-selective inhibition of carbonic anhydrase I over II (Ki ~50 µM vs >100 µM) as a negative control in enzyme inhibition assays [4]. Alternatively, use as a starting scaffold for structure-based design to enhance potency and selectivity toward specific CA isoforms, given the documented role of fluorine substitution in modulating CA inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.